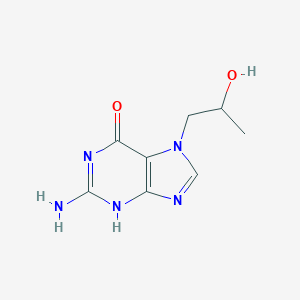

7-(2-Hydroxypropyl)guanine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-7-(2-hydroxypropyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWVMKYNORDKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1C(=O)NC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971677 | |

| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56247-84-8 | |

| Record name | 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56247-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N7-(2-Hydroxypropyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Molecular Mechanisms of 7 2 Hydroxypropyl Guanine Adducts

Alkylation by Propylene (B89431) Oxide and its Derivatives

Propylene oxide (PO), a widely used industrial chemical, is a primary precursor to the formation of 7-HPG adducts. nih.govnih.gov Its ability to directly alkylate DNA, particularly at the N7 position of guanine (B1146940), is a critical mechanism in its genotoxicity.

Direct DNA Alkylation at Guanine N7 Position

Propylene oxide reacts directly with DNA, with the N7 position of guanine being the most nucleophilic site and, therefore, the primary target for alkylation. nih.govnih.govnih.gov This reaction leads to the formation of the N7-(2-hydroxypropyl)guanine adduct. nih.govnih.gov In vivo studies have demonstrated a dose-dependent increase in 7-HPG levels in various tissues of rats exposed to propylene oxide, confirming this direct alkylation pathway. nih.govnih.gov The formation of 7-HPG serves as a reliable biomarker for exposure to propylene oxide. nih.gov

The extent of DNA alkylation can vary between tissues. For instance, in rats exposed to propylene oxide, the nasal respiratory epithelium exhibits the highest concentration of 7-HPG, followed by the lung and then the liver. nih.govnih.gov This differential adduct formation may be related to the site of exposure and metabolic activation.

SN2 Reaction Mechanism in Adduct Formation

The formation of the 7-HPG adduct from propylene oxide proceeds via a bimolecular nucleophilic substitution (SN2) reaction mechanism. nih.govnih.gov In this concerted, single-step process, the nucleophilic N7 atom of the guanine base in DNA attacks one of the carbon atoms of the epoxide ring of propylene oxide. nih.govnih.gov This "backside attack" occurs simultaneously with the opening of the epoxide ring, leading to the formation of a covalent bond between the guanine and the hydroxypropyl group. nih.govnih.gov

The SN2 mechanism is characterized by an inversion of stereochemistry at the carbon atom that is attacked. The reaction rate is dependent on the concentrations of both the DNA (nucleophile) and propylene oxide (electrophile). researchgate.netoup.com

Contribution of Other Electrophilic Agents

Besides propylene oxide, other electrophilic compounds can also lead to the formation of structurally similar guanine adducts.

N-nitrosobis(2-oxopropyl)amine and Related Nitrosamines

N-nitrosobis(2-hydroxypropyl)amine (BHP), a carcinogenic nitrosamine, has been shown to induce the formation of hydroxypropyl adducts in DNA. nih.govnih.gov Following metabolic activation, BHP can lead to the formation of Nthis compound. nih.govmdpi.com Studies in hamsters and rats have demonstrated that administration of BHP results in both methylation and hydroxypropylation of DNA, with N7-hydroxypropylguanine being one of the identified adducts. nih.gov The ratio of hydroxypropyl to methyl adducts can vary depending on the dose, tissue, and animal species. nih.gov

The metabolic activation of related nitrosamines, such as N-nitrosobis(2-oxopropyl)amine (BOP), can also lead to DNA alkylation. nih.govnih.gov While BOP primarily causes methylation of DNA, its metabolic pathways can also contribute to the formation of other alkylating species. nih.govnih.gov

Epichlorohydrin (B41342) and its Analogues

Epichlorohydrin (ECH), an industrial chemical with a reactive epoxide group, is another agent capable of alkylating DNA. nih.govoup.com It reacts with guanine to form 7-(3-chloro-2-hydroxypropyl)guanine. nih.govoup.comnih.gov This adduct has been detected in the DNA of white blood cells of workers occupationally exposed to ECH, highlighting its relevance as a biomarker of exposure. oup.comnih.gov

The reaction of epichlorohydrin with DNA is also believed to proceed through an SN2 mechanism, where the N7 of guanine attacks the epoxide ring. nih.gov Due to the presence of both an epoxide and a chlorine atom, epichlorohydrin is a bifunctional alkylating agent, capable of forming DNA cross-links in addition to mono-adducts. nih.gov

Regioselectivity and Minor Adduct Formation

While the N7 position of guanine is the most reactive site for alkylation by propylene oxide, reactions at other positions and with other DNA bases can also occur, leading to the formation of minor adducts. nih.govnih.gov

Studies have identified 3-(2-hydroxypropyl)adenine as another principal product of the reaction between propylene oxide and DNA. nih.govnih.gov The formation of other minor adducts, such as those at the N1 and N6 positions of adenine (B156593) and the N3 position of cytosine, has also been reported. regulations.gov The relative amounts of these adducts are significantly lower than that of 7-HPG. For example, in rats exposed to propylene oxide, the level of 1-hydroxypropyl-adenine was found to be about 2% of the level of 7-HPG in the respiratory nasal epithelium. regulations.gov

The preference for alkylation at the N7 position of guanine is attributed to its high nucleophilicity compared to other sites within the DNA molecule. wikipedia.org Steric factors can also influence the accessibility of different sites to the alkylating agent. wikipedia.org

Table 1: DNA Adducts Formed by Propylene Oxide and Related Compounds

| Alkylating Agent | Major Guanine Adduct | Minor Adducts |

|---|---|---|

| Propylene Oxide | This compound (7-HPG) | 3-(2-Hydroxypropyl)adenine, 1-(2-Hydroxypropyl)adenine, N6-(2-Hydroxypropyl)adenine, 3-substituted cytosine |

| N-nitrosobis(2-hydroxypropyl)amine (BHP) | Nthis compound | N7-Methylguanine, O6-Methylguanine, O6-(2-Hydroxypropyl)guanine |

Table 2: Research Findings on 7-HPG Formation in Animal Studies

| Study Focus | Animal Model | Key Findings |

|---|---|---|

| Dose-dependent accumulation of 7-HPG | F344 rats | Linear increase in 7-HPG in nasal respiratory epithelium, lung, and liver with increasing propylene oxide exposure. nih.govnih.gov |

| Tissue distribution of 7-HPG | F344 rats | Highest 7-HPG concentration in nasal respiratory epithelium, followed by lung and liver. nih.govnih.gov |

| DNA alkylation by BHP | Hamsters and rats | Formation of both N7-hydroxypropylguanine and methylguanine adducts in liver, pancreas, kidney, and lung. nih.gov |

Formation of N3-(2-Hydroxypropyl)adenine and N1-(2-Hydroxypropyl)adenine

Propylene oxide reacts with DNA to produce several adducts, with the primary products being this compound and 3-(2-hydroxypropyl)adenine. portlandpress.com The alkylation of adenine by propylene oxide can occur at different nitrogen atoms, with the N-3 and N-1 positions being notable sites of reaction. The order of reactivity for the alkylation of adenine by propylene oxide has been shown to be N-3 > N-1 > N-9. portlandpress.com

The formation of N3-(2-hydroxypropyl)adenine is a significant pathway, though it is formed in lesser amounts than 7-HPG. nih.gov This adduct, along with N1-(2-hydroxypropyl)adenine, represents the initial products of propylene oxide's interaction with the adenine base in DNA. These adducts are chemically labile and can be prone to further reactions or rearrangements within the DNA structure.

Isomerization and Rearrangement Products: N6-(2-Hydroxypropyl)adenine and 3-(2-Hydroxypropyl)uracil

The initially formed adenine adducts can undergo subsequent chemical transformations. A notable rearrangement is the Dimroth rearrangement, where N1-(2-hydroxypropyl)adenine can isomerize to form the more stable N6-(2-hydroxypropyl)adenine. nih.gov This rearrangement is a significant pathway for the formation of N6-substituted adenine adducts.

Another important transformation involves cytosine adducts. Propylene oxide can alkylate cytosine to form 3-(2-hydroxypropyl)cytosine. This adduct is susceptible to hydrolytic deamination, which converts it into 3-(2-hydroxypropyl)uracil. This conversion is noteworthy as it represents a change in the base identity, which can have significant implications for DNA replication and mutagenesis.

| Adduct | Formation Pathway | Relative Abundance |

|---|---|---|

| This compound | Direct alkylation of guanine at N7 | Major adduct |

| N3-(2-Hydroxypropyl)adenine | Direct alkylation of adenine at N3 | Minor adduct |

| N1-(2-Hydroxypropyl)adenine | Direct alkylation of adenine at N1 | Minor adduct |

| N6-(2-Hydroxypropyl)adenine | Rearrangement of N1-(2-hydroxypropyl)adenine | Formed via isomerization |

| 3-(2-Hydroxypropyl)uracil | Deamination of 3-(2-hydroxypropyl)cytosine | Formed from cytosine adduct |

Formation of O6-(2-Hydroxypropyl)guanine

While the N7 position of guanine is the most nucleophilic and, therefore, the primary site of alkylation by propylene oxide, the O6 position can also be a target, albeit to a much lesser extent. The formation of O6-alkylguanine adducts is of particular biological significance due to their high mutagenic potential. nih.gov These adducts can disrupt the normal hydrogen bonding between guanine and cytosine, leading to mispairing with thymine (B56734) during DNA replication and resulting in G to A transition mutations. nih.gov

However, the formation of O6-(2-hydroxypropyl)guanine from propylene oxide is not as extensively documented as the N7 adduct. The repair of various O6-alkylguanine adducts by enzymes such as O6-alkylguanine-DNA alkyltransferases is a well-studied process. nih.gov The relative infrequency of O6-guanine adducts from propylene oxide compared to N7-guanine adducts suggests that it is a minor product of propylene oxide-induced DNA damage. nih.govnih.gov

Synthetic Methodologies for this compound

The chemical synthesis of this compound is essential for its use as an analytical standard in toxicology and molecular dosimetry studies. Various synthetic strategies have been developed to achieve the regioselective alkylation of guanine at the N7 position.

N2-Protected Guanine Derivatives for Directed Alkylation

A common challenge in the synthesis of N7-alkylated guanines is the competing alkylation at other positions, particularly N9. To overcome this, a widely used strategy involves the protection of the N2-amino group of guanine. Protecting groups such as the acetyl group can be introduced to form N2-acetylguanine. researchgate.netnih.gov This modification alters the electronic properties of the guanine ring and can influence the regioselectivity of subsequent alkylation reactions, often favoring the formation of the N7-substituted product. While this is a general principle in guanine chemistry, specific protocols for the synthesis of this compound using this method would involve the reaction of an N2-protected guanine derivative with a suitable propylene oxide equivalent.

Bromohydrin-Mediated Synthesis Approaches

Another synthetic route to 7-alkylated guanines involves the use of bromohydrins. This approach has been successfully employed for the synthesis of similar 7-hydroxy(phenyl)ethylguanines. The synthesis typically starts with a modified purine (B94841), such as 2-amino-6-chloropurine, which is alkylated with a protected bromohydrin. The hydroxyl group of the bromohydrin is often protected, for instance, with an allyl group, to prevent side reactions. The alkylation reaction yields a mixture of N7 and N9 substituted products, from which the desired N7 isomer can be separated. Subsequent hydrolysis and deprotection steps then lead to the final 7-hydroxyalkyguanine product. This methodology provides a viable pathway for the synthesis of this compound by using an appropriately protected propylene bromohydrin derivative.

| Methodology | Key Features | Potential Starting Materials | Expected Outcome |

|---|---|---|---|

| N2-Protected Guanine Alkylation | Regioselective alkylation favoring N7 | N2-Acetylguanine | Improved yield of this compound over N9-isomer |

| Bromohydrin-Mediated Synthesis | Alkylation of a purine precursor with a protected bromohydrin | 2-Amino-6-chloropurine, Allyl-protected propylene bromohydrin | Formation of N7 and N9 isomers requiring separation, followed by hydrolysis and deprotection |

Biological Consequences and Cellular Responses to 7 2 Hydroxypropyl Guanine

Adduct Stability and Persistence in DNA

Spontaneous Depurination Kinetics of 7-(2-Hydroxypropyl)guanine

The formation of this compound (7-HPG) introduces significant instability to the DNA structure. Like other N7-guanine adducts, 7-HPG is chemically unstable and prone to spontaneous depurination, a process where the adducted guanine (B1146940) base is hydrolytically cleaved from the deoxyribose sugar backbone. nih.govresearchgate.net This instability is a hallmark of N7-alkylguanine adducts, with half-lives in double-stranded DNA ranging from a few hours to approximately 150 hours under physiological conditions. nih.gov

The rate of depurination is influenced by the size of the alkyl group attached to the N7 position of guanine. nih.gov Generally, larger alkyl groups tend to accelerate the rate of depurination. nih.gov For instance, the half-life of N7-methylguanine is about 150 hours, while adducts with larger substitutions exhibit shorter half-lives. nih.gov While specific kinetic data for 7-HPG is not detailed in the provided results, the principle suggests that the 2-hydroxypropyl group would lead to a half-life within this general range, contributing to its transient nature in DNA. nih.gov The process of depurination results in the formation of a non-coding apurinic/apyrimidinic (AP) site. portlandpress.comnih.gov

One study on a structurally similar adduct, N7γ-SFO-Gua, found its half-life to be approximately 60 hours in vivo, suggesting that it is subject to both spontaneous and enzymatic depurination. nycu.edu.tw This highlights that both chemical instability and cellular repair processes contribute to the removal of such adducts from DNA. nycu.edu.tw

Influence of Guanine N7-Alkylation on Adduct Instability

Alkylation at the N7 position of guanine, the most nucleophilic site in DNA, is a common consequence of exposure to alkylating agents. nih.govquora.com This chemical modification introduces a formal positive charge into the guanine's imidazole (B134444) ring system. nih.govportlandpress.com This positive charge destabilizes the N-glycosidic bond that links the guanine base to the deoxyribose sugar. oup.comresearchgate.net The electron-withdrawing effect of the positively charged purine (B94841) ring makes the glycosidic bond susceptible to hydrolytic cleavage, leading to the spontaneous loss of the modified base, a process known as depurination. portlandpress.comnih.govresearchgate.net

The instability of the N-glycosidic bond is a key feature of N7-alkylguanine adducts, including 7-HPG. researchgate.net This inherent chemical lability means that the primary adduct does not persist long in the DNA. nih.gov The rate of this depurination can be substantial, with N7-alkylated guanines depurinating up to 10^6 times faster than an unmodified guanine under physiological conditions. researchgate.net The resulting abasic site, also called an apurinic/apyrimidinic (AP) site, is a significant form of DNA damage with potent mutagenic potential. nih.govresearchgate.net

Formation and Stability of Ring-Opened Formamidopyrimidine (FAPy) Lesions

In addition to depurination, N7-alkylguanine adducts like this compound are susceptible to a second chemical reaction: the opening of the imidazole ring. portlandpress.comnih.gov Under alkaline conditions or through hydroxide (B78521) attack, the bond between the C8 and N9 atoms of the guanine ring can break. nih.govresearchgate.net This results in the formation of a stable, ring-opened lesion known as a formamidopyrimidine (FAPy) adduct. portlandpress.comresearchgate.netrsc.org

These FAPy lesions are chemically distinct from the original N7-adduct and are significantly more persistent in DNA. nih.govresearchgate.net Unlike the parent N7-adduct which is prone to rapid depurination, FAPy lesions have a much more stable N-glycosidic bond. nih.gov This increased stability means they are not as easily removed from the DNA strand by spontaneous loss. researchgate.netportlandpress.com The formation of FAPy lesions is considered a competing pathway to depurination for N7-alkylguanine adducts. rsc.orgrsc.org While the initial 7-HPG adduct may be short-lived, its conversion to the more stable FAPy form creates a persistent lesion that can interfere with DNA transactions like replication and transcription, and it is often considered to have a higher mutagenic potential than the original adduct. researchgate.netportlandpress.comnist.gov

Interaction with DNA Replication and Repair Mechanisms

Miscoding and G→T Transversions Induced by this compound-Derived Lesions

The primary 7-HPG adduct itself is generally not considered to be a direct miscoding lesion. nih.govresearchgate.net The alkylation occurs at the N7 position, which is located in the major groove of the DNA and does not directly participate in the Watson-Crick hydrogen bonding that dictates base pairing during replication. nih.gov However, the downstream lesions that result from the instability of 7-HPG are highly mutagenic. nih.govresearchgate.net

Efficiency of DNA Repair Pathways for this compound Adducts

The primary adduct formed from exposure to propylene (B89431) oxide, this compound (7-HPG), is predominantly recognized and processed by the Base Excision Repair (BER) pathway. This cellular defense mechanism is crucial for removing small, non-helix-distorting base lesions from the genome. The initiation of BER involves the recognition and excision of the damaged base by a specific DNA glycosylase, which cleaves the N-glycosidic bond between the base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

While specific kinetic data for the repair of 7-HPG by DNA glycosylases are not extensively documented in the available literature, the general mechanism for N7-alkylguanine adducts is well-established. Following the creation of an AP site, AP endonuclease 1 (APE1) incises the phosphodiester backbone 5' to the AP site. The resulting gap is then filled by a DNA polymerase, and the nick is sealed by a DNA ligase, completing the repair process.

While BER is the principal repair pathway, the resulting AP sites from either glycosylase action or spontaneous depurination can also be substrates for other repair mechanisms, such as Nucleotide Excision Repair (NER) and Translesion Synthesis (TLS), particularly if the BER pathway is overwhelmed or deficient.

Table 1: DNA Repair Pathways Involved in the Processing of N7-Alkylguanine Adducts

| Repair Pathway | Key Enzymes/Process | Role in Repair of N7-Alkylguanine Adducts |

| Base Excision Repair (BER) | DNA Glycosylases, AP Endonuclease, DNA Polymerase, DNA Ligase | Primary pathway for the removal of the 7-HPG adduct. |

| Spontaneous Depurination | Chemical hydrolysis | Non-enzymatic removal of the adducted guanine base, creating an AP site. |

| Nucleotide Excision Repair (NER) | XPC-RAD23B, TFIIH, XPA, XPF, XPG | Can potentially recognize and repair the resulting AP sites. |

| Translesion Synthesis (TLS) | Specialized DNA Polymerases (e.g., Pol η) | Allows replication to proceed past the AP site, though it can be error-prone. |

Fidelity of Replication Across N7-Alkylguanine Adducts in Biological Systems

The presence of DNA adducts such as 7-HPG can pose a challenge to the cellular DNA replication machinery. High-fidelity replicative DNA polymerases often stall at sites of damage, which can lead to replication fork collapse and cell death. To overcome this, cells employ a damage tolerance mechanism known as Translesion Synthesis (TLS), which utilizes specialized, lower-fidelity DNA polymerases to bypass the lesion.

For N7-alkylguanine adducts, TLS polymerases, such as DNA polymerase η (eta), are capable of replicating past the damaged base. Generally, N7-alkylguanine adducts are not considered to be highly mutagenic lesions. This is because the alkylation at the N7 position of guanine does not directly interfere with the Watson-Crick base pairing hydrogen bonds.

However, the presence of the bulky 2-hydroxypropyl group in the major groove of the DNA helix can cause distortions that may affect the accuracy of nucleotide incorporation by DNA polymerases. Studies on other N7-alkylguanine adducts, such as N7-methylguanine, have indicated a potential for miscoding, although the frequency is generally low. For instance, while the correct base, cytosine, is predominantly incorporated opposite N7-methylguanine, misincorporation of adenine (B156593) has been observed at a low frequency.

Specific studies on the fidelity of replication across the this compound adduct are limited. However, based on the data for similar N7-substituted guanine adducts, it is anticipated that TLS past 7-HPG would be largely error-free, with a low probability of inducing mutations. The primary biological consequence of high levels of these adducts may be the stalling of replication forks rather than direct misincorporation events.

Table 2: Replication Fidelity Across N7-Alkylguanine Adducts

| N7-Alkylguanine Adduct | DNA Polymerase(s) Involved | Miscoding Potential | Primary Mutagenic Signature |

| N7-Methylguanine | TLS Polymerases (e.g., Pol η) | Low; predominantly correct incorporation of Cytosine, with some misincorporation of Adenine reported. | G→A transitions (low frequency) |

| This compound | TLS Polymerases (presumed) | Expected to be low. | Not definitively established, but likely to be minimal. |

Cellular Responses to DNA Damage Induced by this compound

Activation of DNA Damage Response Pathways

The presence of DNA adducts, including 7-HPG, can trigger a complex signaling network known as the DNA Damage Response (DDR). The DDR is essential for maintaining genomic integrity by coordinating cell cycle progression with DNA repair and, if the damage is too severe, inducing apoptosis. The primary sensors of the DDR are the PI3K-like kinases, Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).

While specific studies detailing the activation of DDR pathways in direct response to 7-HPG are scarce, the general response to alkylating agents is well-characterized. Alkylation damage can lead to the formation of single-strand breaks (SSBs) during the repair process or the stalling of replication forks. Stalled replication forks are potent activators of the ATR-Chk1 signaling cascade. ATR, in conjunction with its partner ATRIP, is recruited to regions of single-stranded DNA (ssDNA) that are coated with Replication Protein A (RPA). Once activated, ATR phosphorylates a number of downstream targets, including the checkpoint kinase Chk1, which in turn phosphorylates effectors that lead to cell cycle arrest, typically at the G2/M transition, allowing time for DNA repair.

If the processing of 7-HPG adducts leads to the formation of double-strand breaks (DSBs), for example, through the collapse of a stalled replication fork, the ATM-Chk2 pathway would be activated. ATM is recruited to DSBs and, once activated, phosphorylates substrates such as Chk2 and p53 to initiate cell cycle arrest and promote repair.

Given that 7-HPG is a bulky lesion, high levels of this adduct could lead to significant replication stress, suggesting a prominent role for the ATR-Chk1 pathway in the cellular response to this type of DNA damage.

Impact on Cell Proliferation and Cytotoxicity

The formation of 7-HPG adducts in DNA can have significant consequences for cell proliferation and viability. Studies on the precursor molecule, propylene oxide, have shown a linear dose-response relationship for the formation of 7-HPG adducts in various tissues. nih.gov This linearity suggests that at higher exposure levels, the capacity of DNA repair mechanisms may be saturated, leading to an accumulation of adducts.

Persistent DNA adducts can impede DNA replication and transcription, leading to a slowdown or arrest of the cell cycle. This inhibition of proliferation is a common cellular response to DNA damage, providing an opportunity for repair before the cell attempts to divide. If the damage is extensive and cannot be repaired efficiently, the sustained cell cycle arrest can trigger senescence or apoptosis, leading to cytotoxicity.

While propylene oxide itself has not been shown to be a potent mutagen in vivo, its carcinogenicity in animal models has been linked to increased cell proliferation in target tissues. nih.gov This suggests that the cytotoxic effects of high concentrations of propylene oxide, and by extension high levels of 7-HPG adducts, could lead to regenerative cell proliferation. This increased cell turnover, in the presence of persistent DNA damage, could increase the likelihood of mutations arising and contribute to the carcinogenic process.

Direct studies on the cytotoxic and anti-proliferative effects of the isolated this compound compound are limited. However, studies on other guanine-based compounds have demonstrated concentration-dependent cytotoxicity. nih.gov High concentrations of these compounds can inhibit cell growth and induce apoptosis. nih.gov It is plausible that high intracellular concentrations of 7-HPG, or its subsequent degradation products, could exert similar cytotoxic effects.

Table 3: Cellular Effects of this compound Adducts

| Cellular Process | Observed/Expected Effect | Underlying Mechanism |

| Cell Proliferation | Inhibition at high adduct levels | Stalling of DNA replication forks, activation of cell cycle checkpoints. |

| Cytotoxicity | Induced at high adduct levels | Triggering of apoptosis or senescence due to irreparable DNA damage or sustained cell cycle arrest. |

| Carcinogenesis | Potential contributing factor | Chronic cytotoxicity leading to regenerative cell proliferation in the presence of persistent DNA damage. |

Role of 7 2 Hydroxypropyl Guanine in Carcinogenesis

Correlation with Propylene (B89431) Oxide-Induced Tumorigenesis

Propylene oxide has been demonstrated to be a carcinogen in experimental animals, inducing tumors at or near the site of administration. who.intcdc.gov Inhalation exposure in rodents primarily leads to the development of nasal tumors, including hemangiomas, hemangiosarcomas, and papillary adenomas. cdc.govinchem.orgnih.gov The formation of 7-HPG is a critical event in the genotoxicity of PO, but its direct role in initiating the carcinogenic process is nuanced.

A strong correlation exists between the site of tumor formation and the concentration of 7-HPG adducts. Studies in F344 rats exposed to propylene oxide by inhalation have shown that the nasal respiratory epithelium (NRE), the primary target for PO-induced tumors, accumulates the highest levels of 7-HPG. nih.govoup.com This tissue-specific accumulation is significantly greater than in non-target organs such as the lung and liver.

For instance, after 20 days of exposure, the concentration of 7-HPG in the NRE was found to be approximately six times higher than in the lung and 13 times higher than in the liver. nih.govoup.com This demonstrates a much greater extent of DNA alkylation in the target tissue for carcinogenesis compared to non-target tissues. nih.gov The highest level of another propylene oxide adduct, 1-(2-Hydroxypropyl)adenine, was also found in the respiratory nasal epithelium, further supporting the observation that the primary target for tumor induction experiences the most significant DNA damage. regulations.gov This evidence suggests that while DNA adducts can be found in various organs, their concentration in a specific tissue is a key factor in organ-specific carcinogenesis. nih.gov

Table 1: Tissue-Specific Accumulation of 7-HPG in F344 Rats After 20-Day Propylene Oxide Inhalation Exposure

| Tissue | Relative 7-HPG Concentration Ratio (Compared to Liver) |

|---|---|

| Nasal Respiratory Epithelium (NRE) | ~13 |

| Lung | ~2.2 |

| Liver | 1 |

The relationship between the administered dose of a carcinogen and the resulting tumor incidence is a cornerstone of chemical carcinogenesis research. nih.govwikipedia.org In the case of propylene oxide, there is a notable divergence between the dose-response relationship for 7-HPG adduct formation and that for tumor incidence.

Studies have demonstrated that the formation of 7-HPG adducts in the nasal respiratory epithelium, as well as in the lung and liver, is linearly dependent on the airborne concentration of propylene oxide. nih.govoup.com This linear response was observed across a range of exposures, from low concentrations potentially encountered in occupational settings to high, carcinogenic concentrations. nih.gov

In stark contrast, propylene oxide-induced tumor formation is highly sublinear, or non-linear. nih.gov Nasal tumors in rodents are observed only at high vapor concentrations, typically 300 parts per million (ppm) or greater. nih.govwho.int This creates a discrepancy: while DNA adducts form in proportion to the exposure level, tumors only appear above a certain high-exposure threshold. nih.govwho.int This suggests that the formation of 7-HPG adducts, while a necessary event, is not sufficient on its own to cause nasal carcinogenesis. nih.govoup.com

Table 2: Comparison of Dose-Response Relationships for Propylene Oxide Exposure

| Endpoint | Dose-Response Relationship | Notes |

|---|---|---|

| 7-HPG Adduct Formation | Linear | Adduct levels increase proportionally with PO concentration. nih.govoup.com |

| Nasal Tumor Incidence | Non-linear (Threshold-like) | Tumors are observed only at high concentrations (e.g., ≥300 ppm). nih.govwho.intcdc.gov |

The non-linear dose-response for tumor induction points to the involvement of other critical factors, particularly at high exposure concentrations. nih.gov A significant body of evidence indicates that cytotoxicity-induced cell proliferation is a key determinant in propylene oxide carcinogenesis. nih.govoup.com

Long-term exposure to high concentrations of propylene oxide (≥300 ppm) induces inflammation and hyperplasia (an increase in the number of cells) in the nasal respiratory epithelium of rodents. cdc.govnih.govoup.com These high concentrations cause cellular damage, which in turn stimulates compensatory cell proliferation as the tissue attempts to repair itself. nih.gov Studies have demonstrated a clear concordance between the exposure concentrations that induce significant increases in cell proliferation and those that lead to tumor formation. nih.govoup.com Conversely, at low concentrations of PO where tumors are not observed, there are no significant changes in cell replication. oup.com

Therefore, the current mechanistic understanding is that at low PO exposures, the 7-HPG adducts that are formed are effectively managed by DNA repair mechanisms in resting cells. However, at high, cytotoxic exposures, the concurrent induction of sustained cell proliferation can cause DNA damage to be "fixed" as permanent mutations during DNA replication before repair can occur. nih.gov This combination of DNA adduct formation and increased cell proliferation is believed to be essential for PO-induced tumorigenesis. nih.govwho.int

Molecular Dosimetry and Biomarker Applications of 7 2 Hydroxypropyl Guanine

7-(2-Hydroxypropyl)guanine as a Biomarker of Exposure to Alkylating Agents

This compound (7-HPG) is the primary DNA adduct formed when the alkylating agent propylene (B89431) oxide (PO) reacts with DNA. oup.comnih.gov An adduct is a segment of DNA that has become bound to a cancer-causing chemical, and its formation can be the first step in carcinogenesis. Due to its stability and relative abundance compared to other PO-induced DNA adducts, 7-HPG serves as a critical biomarker of exposure and molecular dose. oup.com Its quantification in biological samples allows for a precise measure of the internal dose of the chemical that has reached and reacted with the genetic material in specific tissues.

Research has demonstrated significant differences in the levels of 7-HPG across various tissues following inhalation exposure to propylene oxide, with the highest concentrations consistently found at the point of entry. oup.comnih.gov Studies in F344 rats show that after exposure, the nasal respiratory epithelium, the primary target tissue for PO-induced carcinogenicity, exhibits substantially higher levels of DNA alkylation than non-target, systemic tissues. nih.govnih.gov

For instance, after 20 days of exposure to PO, the concentration of 7-HPG in the nasal respiratory epithelium was found to be 6 and 13 times higher than in the lung and liver, respectively. nih.gov This differential accumulation underscores the importance of tissue-specific dosimetry in understanding target organ toxicity. oup.comnih.gov The greater amount of 7-HPG in nasal tissue is attributed to the significant uptake of inhaled PO in the nasal passages. oup.com The higher concentration in the lungs compared to the liver is likely due to a combination of direct exposure from inhalation and subsequent systemic circulation. oup.com

In a study involving male F344 rats exposed to 500 p.p.m. of PO for four weeks, 7-HPG levels were quantified in multiple tissues, demonstrating this tissue-specific distribution. nih.gov DNA from lymphocytes was also analyzed and found to contain measurable levels of the adduct. nih.gov

| Tissue | 7-HPG Level (pmol/μmol guanine) |

|---|---|

| Nasal Respiratory Tissue | 606.2 ± 53.0 |

| Nasal Olfactory Tissue | 297.5 ± 56.5 |

| Lung | 69.8 ± 3.8 |

| Spleen | 43.0 ± 3.8 |

| Lymphocytes (pooled) | 39.6 |

| Liver | 27.5 ± 2.4 |

| Testis | 14.2 ± 0.7 |

The levels of 7-HPG also show a clear dependence on both the concentration and duration of exposure. oup.comnih.gov

| Exposure (p.p.m.) | Nasal Respiratory Epithelium (pmol/μmol guanine) | Lung (pmol/μmol guanine) | Liver (pmol/μmol guanine) |

|---|---|---|---|

| 5 | 13.8 ± 2.4 | 2.1 ± 0.3 | 1.5 ± 0.3 |

| 25 | 67.4 ± 10.7 | 10.0 ± 1.6 | 8.6 ± 1.2 |

| 50 | 135.2 ± 20.3 | 20.8 ± 3.5 | 14.7 ± 1.5 |

| 300 | 769.1 ± 115.1 | 128.8 ± 19.3 | 72.5 ± 11.2 |

| 500 | 1148.8 ± 155.1 | 191.5 ± 25.8 | 96.5 ± 13.5 |

The formation of 7-HPG is directly linked to exposures to certain alkylating agents, most notably propylene oxide. oup.comnih.gov Propylene oxide is a high-volume industrial chemical used primarily to produce polyurethane foams and propylene glycol. epa.govwho.int Consequently, human exposure is a concern in occupational settings where PO is manufactured or used. oup.comnih.gov Workplace environments can report PO concentrations ranging from 1 to 7 ppm, which have been correlated with elevated levels of biomarkers like DNA adducts. medrxiv.org While average 8-hour time-weighted occupational exposures are typically below 5 mg/m³, peak exposures have been recorded at much higher levels. who.int

The presence of 7-HPG in the DNA of exposed individuals serves as direct evidence that PO has been absorbed, distributed to tissues, and has reacted with cellular macromolecules. While other chemicals like epichlorohydrin (B41342) are also epoxides, the available scientific literature predominantly associates the formation of 7-HPG with exposure to propylene oxide. epa.govnih.gov

Applications in Risk Assessment and Epidemiology

The quantification of this compound is a powerful tool in chemical risk assessment and epidemiology. By providing a direct measure of DNA damage in target tissues, 7-HPG helps bridge the gap between external exposure and the critical molecular events that can lead to disease. oup.com

In risk assessment, data on 7-HPG formation helps to:

Establish Dose-Response Relationships: Understanding how adduct levels change with exposure is fundamental to defining safe exposure limits. The linear formation of 7-HPG at low doses provides a basis for extrapolating cancer risk from high-dose animal studies to low-dose human exposure scenarios. oup.comnih.gov

Inform Mechanism of Carcinogenicity: The discrepancy between the linear dose-response for 7-HPG adducts and the nonlinear response for tumor induction highlights that DNA alkylation is just one part of the carcinogenic mechanism for PO. nih.gov This knowledge helps refine risk models to include other key events like cytotoxicity and cell proliferation. nih.gov

Reduce Uncertainty: Using a tissue-specific, mechanism-based biomarker like 7-HPG reduces the uncertainty inherent in extrapolating risks between species and from high to low doses. oup.com This is a key principle in modern risk assessment frameworks, such as those for controlling DNA reactive impurities in pharmaceuticals. europa.eu

In epidemiological studies, 7-HPG can serve as a valuable biomarker to:

Improve Exposure Assessment: Instead of relying on estimates of external environmental or occupational exposure, which can be inaccurate, measuring 7-HPG in accessible samples (like lymphocytes or exfoliated nasal cells) can provide a more precise and biologically relevant measure of an individual's internal dose.

Link Exposure to Biological Effects: By correlating adduct levels with health outcomes in human populations, epidemiologists can strengthen the evidence for a causal relationship between exposure to an agent like propylene oxide and the risk of developing cancer or other diseases.

Use in Human Biomonitoring Studies

This compound (7-HPG) is a DNA adduct formed from exposure to propylene oxide, a widely used industrial chemical. nih.gov As a product of the direct reaction between propylene oxide and the N7 position of guanine (B1146940) in DNA, 7-HPG serves as a specific biomarker of exposure to this compound. nih.govoup.com The measurement of such adducts in accessible biological matrices is a cornerstone of human biomonitoring, providing a quantitative link between external exposure and the internal, biologically effective dose.

While direct quantification of 7-HPG in human populations is not extensively detailed in the provided research, the principles of its use are well-established through related biomonitoring efforts for propylene oxide. For instance, studies have successfully monitored occupationally exposed workers by measuring protein adducts, specifically Nτ-(2-hydroxypropyl)histidine in hemoglobin. sjweh.fi Research conducted on employees at a plant using propylene oxide showed a clear correlation between estimated exposure levels and the degree of hemoglobin alkylation. sjweh.firesearchgate.net This demonstrates the feasibility and utility of using macromolecular adducts to assess propylene oxide exposure in human populations.

The use of urinary DNA adducts as non-invasive biomarkers is also a well-validated approach for other chemicals. For example, N7-guanine adducts derived from butadiene exposure are measured in urine to monitor exposure and risk in smokers. nih.gov These adducts are chemically labile and are excreted in urine, making them accessible for quantification. nih.gov This parallel supports the application of urinary 7-HPG analysis as a non-invasive method for biomonitoring propylene oxide exposure in occupational or environmental settings. medrxiv.org The presence of DNA adducts like 7-HPG can indicate potential genotoxic risk, as they are markers of modifications to the genetic material. medrxiv.orgresearchgate.net

Establishing Molecular Dose-Response Relationships for Risk Extrapolation

A critical application of 7-HPG measurement is in establishing dose-response relationships, which are fundamental to chemical risk assessment. Molecular dosimetry studies, primarily in animal models, have been pivotal in characterizing the formation of 7-HPG in relation to propylene oxide exposure levels. These studies provide crucial data for extrapolating potential human health risks from animal data, especially at low environmental or occupational exposure levels. oup.com

Research in F344 rats exposed to propylene oxide via inhalation has demonstrated a clear and linear dose-response relationship for the formation of 7-HPG adducts in various tissues. nih.govoup.com Studies measured the accumulation of 7-HPG in the nasal respiratory epithelium (the primary target tissue for carcinogenesis), lung, and liver across a wide range of propylene oxide concentrations (from 5 to 500 ppm). nih.govoup.com The results consistently showed that the concentration of 7-HPG increased linearly with the exposure concentration. nih.govnih.gov This linear relationship was observed after both short-term (3 days) and longer-term (20 days) exposures. nih.govoup.com

The data below from a 20-day inhalation study in F344 rats illustrates the dose-dependent and tissue-specific formation of 7-HPG.

| Exposure Concentration (ppm) | Nasal Respiratory Epithelium (pmol 7-HPG/μmol guanine) | Lung (pmol 7-HPG/μmol guanine) | Liver (pmol 7-HPG/μmol guanine) |

|---|---|---|---|

| 5 | 1.1 | 0.2 | 0.1 |

| 25 | 5.5 | 0.9 | 0.4 |

| 50 | 12.8 | 2.0 | 0.9 |

| 300 | 76.0 | 12.5 | 5.7 |

| 500 | 134.0 | 21.0 | 9.1 |

Data adapted from studies in F344 rats exposed to propylene oxide for 20 days. nih.govoup.com

This linear dose-response for the molecular biomarker is critically important for risk extrapolation because it contrasts sharply with the non-linear, or sublinear, dose-response observed for tumor formation. nih.gov Nasal tumors in rodents are only observed at high concentrations of propylene oxide (≥300 ppm). nih.gov The fact that DNA adducts form linearly even at low concentrations, where no carcinogenic effects are seen, suggests that the formation of 7-HPG is a necessary but not sufficient event for propylene oxide-induced carcinogenesis. nih.govnih.gov This implies that other factors, such as cytotoxicity and increased cell proliferation that occur at high exposure levels, play a crucial role in the development of tumors. nih.gov

Therefore, using 7-HPG as a molecular dosimeter allows for a more refined approach to risk assessment. Instead of relying on direct linear extrapolation from high-dose tumor data, regulators can use the linear adduct data to more accurately estimate the internal dose at low exposure levels and then consider the non-linear, high-dose mechanisms like cell proliferation to better predict human cancer risk. oup.com

Advanced Analytical Methodologies for 7 2 Hydroxypropyl Guanine Quantitation

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become a cornerstone in the analysis of DNA adducts, offering high specificity and sensitivity. When coupled with chromatographic separation techniques, MS allows for the precise identification and quantification of specific adducts within complex biological matrices.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for High Sensitivity and Specificity

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is a powerful analytical tool known for its exceptional sensitivity and specificity. While less commonly applied to DNA adducts like 7-(2-HPG) compared to liquid chromatography methods, GC-HRMS can be employed for their analysis, typically following a derivatization step. This chemical modification is necessary to increase the volatility and thermal stability of the adduct, making it suitable for GC separation.

The high resolving power of the mass spectrometer allows for the differentiation of the target analyte from interfering matrix components with very similar masses, thereby increasing the specificity of the analysis. The sensitivity of GC-HRMS enables the detection of adducts at very low concentrations, which is critical for biomonitoring studies where sample amounts are often limited and adduct levels can be minimal.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a widely adopted technique for the quantitative analysis of DNA adducts, including N7-substituted guanine (B1146940) derivatives. nih.govnih.gov This method involves the separation of the adduct from other DNA components via high-performance liquid chromatography (HPLC), followed by ionization using electrospray ionization (ESI) and subsequent mass analysis. nih.govenovatia.com

Tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. In this setup, a specific precursor ion (the protonated molecule of the adduct) is selected and then fragmented to produce characteristic product ions. nih.govresearchgate.net By monitoring specific precursor-to-product ion transitions, a technique known as selected reaction monitoring (SRM), analysts can achieve highly selective detection with minimal background noise. nih.govnih.gov For instance, in the analysis of a similar adduct, N(7)-(2-hydroxyethyl)guanine, the transition of the precursor ion at m/z 196 to a product ion at m/z 152 is monitored. nih.gov For 7-ethylguanine (B95958), the transition from m/z 180 to m/z 152 is used for quantification. nih.gov

The development of ultra-performance liquid chromatography (UPLC) has further improved the speed and resolution of the separation process. researchgate.net LC-ESI-MS/MS methods have demonstrated detection limits in the low femtomole (fmol) range, allowing for the quantification of adducts at levels of a few modified bases per 10⁸ or 10⁹ normal nucleotides in biological samples. nih.govnih.govnih.gov

| Analyte | Method | Detection Limit (On-Column) | Reference |

| N(7)-(2-hydroxyethyl)guanine | HPLC/ESI-MS/MS (SRM) | 4 fmol | nih.gov |

| 7-(2-hydroxyethyl)guanine | HPLC/SIR-ESMS | ~1 fmol | nih.gov |

| 7-ethylguanine | LC-ESI-MS/MS (SRM) | 8-9 fmol/µmol Gua | nih.gov |

Isotope-Dilution Mass Spectrometry for Enhanced Accuracy

To achieve the highest level of accuracy and precision in quantification, isotope-dilution mass spectrometry (IDMS) is the method of choice. nih.govspringernature.com This technique involves the addition of a known amount of a stable isotope-labeled internal standard to the sample at the earliest stage of analysis. nih.govnih.gov This internal standard is chemically identical to the analyte of interest (e.g., 7-(2-HPG)) but has a higher mass due to the incorporation of stable isotopes such as ¹³C or ¹⁵N.

The isotopically labeled standard experiences the same chemical processing and potential losses during sample preparation, extraction, and analysis as the native analyte. nih.gov By measuring the ratio of the mass spectrometric signal of the native analyte to that of the internal standard, highly accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery. For example, [¹⁵N₅]7-ethylguanine has been synthesized and used as an internal standard for the analysis of 7-ethylguanine in human DNA. nih.gov This approach corrects for matrix effects and variations in ionization efficiency, making it the gold standard for quantitative analysis of DNA adducts. nih.gov

Post-Labelling Techniques

Before the widespread availability of sensitive MS instrumentation, ³²P-postlabelling was the predominant method for detecting DNA adducts. This ultrasensitive technique allows for the detection of unknown adducts without prior knowledge of their chemical structure. nih.goviaea.org

³²P-Postlabelling Assay with Adduct Enrichment

The ³²P-postlabelling assay is an exceptionally sensitive method capable of detecting as little as one adduct in 10⁹–10¹⁰ normal nucleotides. springernature.comsemanticscholar.orgsigmaaldrich.com The procedure involves several key steps: springernature.comspringernature.comnih.gov

Enzymatic Digestion: The DNA sample is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates. nih.govspringernature.com

Adduct Enrichment: To increase the sensitivity of the assay, the more hydrophobic DNA adducts are often enriched from the bulk of normal nucleotides. This can be achieved through methods like nuclease P1 digestion, which dephosphorylates normal nucleotides but not many bulky adducts, or through butanol extraction. oup.comoup.comnih.gov

Radiolabeling: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govspringernature.com

Chromatographic Separation: The resulting ³²P-labeled adducted nucleotides are separated from the remaining normal nucleotides using multi-dimensional thin-layer chromatography (TLC). nih.govoup.com

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring their radioactive decay. springernature.comspringernature.com

This technique has been successfully applied to detect a wide variety of DNA adducts, including N7-substituted guanine adducts formed by various carcinogens. nih.govoup.comdeepdyve.com

| Method | Sensitivity (Adducts per Nucleotides) | Reference |

| Standard ³²P-Postlabelling | 1 in 10⁷ - 10⁸ | nih.gov |

| ³²P-Postlabelling with Nuclease P1 Enrichment | 1 in 10¹⁰ | oup.comoup.com |

| ³²P-Postlabelling (General) | 1 in 10⁹ - 10¹⁰ | springernature.comsigmaaldrich.com |

Enhancements and Limitations of Post-Labelling Methods

Several modifications have been developed to enhance the sensitivity and utility of the ³²P-postlabelling assay. The most significant enhancement involves the enrichment of adducts prior to the labeling step. springernature.com The nuclease P1-mediated enhancement method is particularly effective; it works by dephosphorylating the normal nucleoside 3'-monophosphates, rendering them unable to be labeled by T4 polynucleotide kinase, while many adducted nucleotides resist this dephosphorylation. oup.comoup.com This allows for a much higher proportion of the radiolabel to be incorporated into the adducts of interest, boosting sensitivity by several orders of magnitude. nih.govoup.comoup.com Another common enrichment strategy is butanol extraction. nih.gov

Despite its high sensitivity, the ³²P-postlabelling assay has several limitations. A major drawback is the potential for incomplete recovery of certain adducts, which can lead to underestimation of adduct levels. The efficiency of both the enzymatic digestion and the T4 polynucleotide kinase labeling can vary depending on the adduct's structure. Furthermore, while the assay is excellent for detecting the presence of unknown adducts, the structural characterization of these adducts is not straightforward. iaea.org Identification typically relies on the chromatographic comigration with synthetic standards, which requires prior knowledge of the potential adduct structures. The method is also not well-suited for detecting unstable adducts, such as certain N7-substituted purines, which may be lost during the enzymatic digestion steps. nih.govnih.gov

Electrochemical Detection Methods

Electrochemical detection (ED) coupled with high-performance liquid chromatography (HPLC) offers a highly sensitive and selective method for the quantitation of electroactive compounds, including DNA adducts like 7-(2-hydroxypropyl)guanine. nih.govmdpi.com This technique is particularly advantageous for analyzing complex biological samples, as it can provide low detection limits and is less susceptible to interference from non-electroactive matrix components. turkjps.org

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a powerful analytical technique for the determination of this compound. The principle of this method lies in the separation of the target analyte from a complex mixture by HPLC, followed by its detection based on its electrochemical properties. nih.govacs.org Guanine and many of its adducts are electrochemically active, meaning they can be oxidized at a specific potential, generating a measurable electrical current that is proportional to the concentration of the adduct. oup.comscielo.br

The separation is typically achieved using a reversed-phase HPLC column. nih.gov The mobile phase composition is optimized to achieve good resolution between this compound and other components in the sample, such as unmodified nucleobases and other DNA adducts. turkjps.org

Following chromatographic separation, the eluent passes through an electrochemical detector. This detector contains a working electrode set at a specific oxidation potential. When this compound passes over the electrode surface, it is oxidized, resulting in a flow of electrons that is measured as a current. The magnitude of this current is directly proportional to the amount of the adduct present. mdpi.com A key advantage of HPLC-ED is its high sensitivity, with detection limits often in the femtomole (fmol) range. oup.comantecscientific.com This sensitivity is crucial for detecting the low levels of DNA adducts typically found in biological samples. nih.gov

For the analysis of N7-substituted guanine adducts, such as N7-(2-hydroxyethyl)guanine, an amperometric detector cell with a glassy carbon working electrode can be utilized. nih.gov The applied potential is a critical parameter and is optimized to maximize the signal from the target adduct while minimizing background noise. oup.com For instance, oxidation potentials in the range of +0.8V to +1.1V versus an Ag/AgCl reference electrode have been found to be effective for various DNA adducts. oup.com

Table 1: HPLC-ED Parameters for N7-Substituted Guanine Adducts

| Parameter | Value | Reference |

|---|---|---|

| Analyte | N7-(2-hydroxyethyl)guanine | nih.gov |

| Column | Reversed-phase | nih.gov |

| Detector | Amperometric with glassy carbon working electrode | nih.gov |

| Working Electrode Potential | 1.35 V vs. Ag/AgCl | nih.gov |

| Linear Range | 0.11 to 13 pmol | nih.gov |

| Detection Limit | 1 adduct per 6 x 10⁶ nucleotides | nih.gov |

Sample Preparation and Hydrolysis Techniques for Adduct Release

Effective sample preparation is a critical step for the accurate quantitation of this compound. This process typically involves the isolation of DNA from the biological matrix, followed by the release of the adducted base from the DNA backbone through hydrolysis. nih.govnih.gov The choice of hydrolysis method is crucial as it can significantly impact the recovery of the adduct and the integrity of the sample.

DNA isolation is the initial step, and various commercial kits and protocols are available for this purpose. nih.gov Once the DNA is purified, hydrolysis is performed to break the phosphodiester and N-glycosidic bonds, releasing the individual nucleobases, including this compound. nih.gov There are two primary approaches to hydrolysis: acid hydrolysis and enzymatic hydrolysis.

Acid Hydrolysis: This method involves treating the DNA sample with an acid, such as hydrochloric acid or formic acid, at an elevated temperature. nih.govnih.gov Acid hydrolysis effectively cleaves the N-glycosidic bonds, releasing both purine (B94841) and pyrimidine (B1678525) bases. For instance, DNA can be hydrolyzed with a mixture of ultrapure water and 90% formic acid at 90°C for 60 minutes. nih.gov While effective, acid hydrolysis can sometimes lead to the degradation of certain adducts or the formation of artifacts.

Enzymatic Hydrolysis: This technique utilizes a cocktail of enzymes, such as DNase, alkaline phosphatase, and phosphodiesterase, to digest the DNA into individual deoxynucleosides. nih.gov Enzymatic hydrolysis is generally considered a milder method compared to acid hydrolysis and is less likely to cause adduct degradation. epigentek.com However, the efficiency of enzymatic digestion can sometimes be incomplete, and the enzymes themselves may need to be removed before analysis.

Thermal Hydrolysis: For certain N7-guanine adducts, which have a labile N9-deoxyribose bond, neutral thermal hydrolysis can be employed to release the adducted base. nih.gov This method involves heating the DNA sample in a neutral buffer. It can be a gentle method for specific adducts, but its applicability depends on the chemical stability of the adduct . Sometimes a combination of hydrolysis techniques is used, such as neutral thermal hydrolysis followed by acid hydrolysis, to effectively release different types of adducts. acs.org

Following hydrolysis, a sample cleanup step, such as solid-phase extraction (SPE), is often employed to remove interfering substances and enrich the target adduct before HPLC analysis. acs.org

Table 2: Comparison of DNA Hydrolysis Techniques for Adduct Release

| Hydrolysis Method | Principle | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Acid Hydrolysis | Cleavage of N-glycosidic and phosphodiester bonds using acid and heat. | Effective for releasing purine adducts. | Can cause degradation of some adducts; may generate artifacts. | nih.govnih.gov |

| Enzymatic Hydrolysis | Digestion of DNA into deoxynucleosides using a mixture of enzymes. | Milder conditions, less likely to degrade adducts. | Can be incomplete; enzymes may need to be removed. | nih.govepigentek.com |

| Neutral Thermal Hydrolysis | Cleavage of labile N-glycosidic bonds by heating in a neutral buffer. | Gentle method for specific adducts. | Only applicable to adducts with labile glycosidic bonds. | nih.govacs.org |

Emerging Research Avenues and Future Directions in 7 2 Hydroxypropyl Guanine Studies

Investigation of Endogenous Formation and Background Levels of 7-(2-Hydroxypropyl)guanine

A significant area of emerging research is the investigation of endogenously formed 7-HPG and the establishment of background levels in unexposed populations. Endogenous DNA damage is a continuous process resulting from normal metabolic activities and oxidative stress. For similar small DNA adducts, such as N7-(2-hydroxyethyl)guanine (N7-HEG) derived from ethylene (B1197577) oxide, endogenous background levels are well-documented in both animal and human tissues. These adducts can arise from sources like gut bacteria, normal metabolic processes, and lipid peroxidation.

Research is ongoing to determine the extent to which similar endogenous pathways contribute to the background levels of 7-HPG. The presence of such background adducts must be accounted for in risk assessments and evaluations of low-level environmental or occupational exposures to propylene (B89431) oxide. The ability to distinguish between endogenously formed and exogenously derived 7-HPG is critical for accurately assessing the risk associated with chemical exposure. For instance, studies on the related adduct 7-(2'-carboxyethyl)guanine (7-CEGua) have demonstrated its ubiquitous presence in human liver DNA, suggesting that endogenous processes could be a major source. Future studies aim to apply similar sensitive methodologies to quantify baseline 7-HPG levels in various human tissues and fluids, thereby establishing a clear benchmark against which exposure-induced levels can be compared.

Comprehensive Analysis of Minor DNA Adducts and their Biological Relevance

While 7-HPG is the predominant DNA adduct, accounting for over 95% of the lesions formed by propylene oxide, a comprehensive understanding of its biological impact requires the analysis of other, less frequent adducts. Propylene oxide is a direct-acting alkylating agent that can also modify DNA at other nucleophilic sites, leading to the formation of minor adducts such as N3-(2-hydroxypropyl)adenine.

The biological relevance of 7-HPG itself is a subject of detailed investigation. N7-alkylguanine adducts, including 7-HPG, are known to be chemically unstable. This instability can lead to the spontaneous cleavage of the glycosidic bond (depurination), releasing the adducted base from the DNA backbone and leaving behind an apurinic (AP) site. While AP sites can be mutagenic if not repaired before DNA replication, studies suggest that 7-HPG is not strongly pro-mutagenic.

| Exposure (ppm) | Nasal Respiratory Epithelium (adducts/10^6 guanine) | Lung (adducts/10^6 guanine) | Liver (adducts/10^6 guanine) |

|---|---|---|---|

| 5 | 1.4 ± 0.3 | 0.2 ± 0.1 | 0.1 ± 0.0 |

| 25 | 7.3 ± 1.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |

| 50 | 13.6 ± 0.9 | 2.2 ± 0.2 | 1.1 ± 0.1 |

| 300 | 88.3 ± 11.5 | 14.1 ± 2.0 | 7.0 ± 1.0 |

| 500 | 143.6 ± 12.0 | 24.3 ± 2.0 | 11.3 ± 0.9 |

Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding

To move beyond simple adduct measurement and gain a deeper mechanistic understanding of the cellular response to 7-HPG, researchers are beginning to integrate multi-omics approaches. These technologies, including genomics, proteomics, and metabolomics, offer a system-wide view of the biological perturbations caused by propylene oxide exposure and the subsequent formation of DNA adducts.

Genomics: Comprehensive genomic profiling can identify the landscape of mutations and gene expression changes that occur in response to adduct formation. While 7-HPG is considered weakly mutagenic, genomic analyses can help determine if specific mutational signatures are associated with long-term, high-level exposure to propylene oxide, potentially linking adduct presence to downstream genetic alterations.

Proteomics: This approach can identify proteins that specifically recognize and bind to 7-HPG adducts or are involved in the DNA damage response pathways activated by their presence. A proteomic strategy combining affinity probes with mass spectrometry, for example, has been used to identify proteins that respond to other types of DNA damage. Applying similar techniques to 7-HPG could reveal key proteins in its repair or signaling pathways, providing insights into cellular defense mechanisms.

Metabolomics: Analyzing the metabolome can reveal broader disruptions in cellular pathways following propylene oxide exposure. This can help characterize the metabolic state of a cell or organism under toxic stress and identify biomarkers of effect that complement the exposure data provided by 7-HPG. A systematic review of propylene oxide has highlighted the importance of understanding its metabolism and detoxification, areas where metabolomics can provide significant insights.

By integrating these multi-omics datasets, researchers can construct a more holistic model of the mode of action of propylene oxide, connecting the initial chemical event (adduct formation) to the ultimate biological outcome. This approach is crucial for understanding why toxicity and carcinogenicity are observed only at high exposure levels and for improving human health risk assessment.

Development of Novel High-Throughput Detection Methods

The role of 7-HPG as a critical biomarker for propylene oxide exposure necessitates the development of sensitive, specific, and high-throughput detection methods for large-scale biomonitoring studies. Current methods for DNA adduct analysis each have distinct advantages and limitations.

Established techniques include:

32P-Postlabeling: A highly sensitive method, though it can be labor-intensive and may have limitations for non-aromatic adducts.

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) use antibodies specific to a particular adduct. They are generally inexpensive and can be configured for high-throughput analysis, making them suitable for screening large numbers of samples.

Mass Spectrometry (MS)-based methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high sensitivity and structural specificity for identifying and quantifying DNA adducts, including 7-HPG.

Future research is focused on refining these methods to increase throughput and reduce costs and sample requirements. Innovations in Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS are enabling faster and more sensitive analyses. Furthermore, there is growing interest in developing methods for analyzing adducts in less invasive biological matrices, such as from dried blood spots or urine. The depurination of 7-HPG from DNA means it can be excreted in urine, providing a non-invasive way to monitor exposure. The development of high-throughput assays for urinary 7-HPG could revolutionize occupational and environmental health surveillance.

Therapeutic and Diagnostic Implications of this compound Research

The primary diagnostic implication of 7-HPG research lies in its robust application as a biomarker of exposure to propylene oxide. Biomonitoring of 7-HPG in DNA from blood or tissues, or in its depurinated form in urine, provides a quantitative measure of the internal dose of propylene oxide, which is more directly related to potential health risks than external air monitoring alone.

This has significant implications for:

Occupational Health: In workplaces where propylene oxide is produced or used, monitoring 7-HPG levels in employees can verify the effectiveness of safety controls and identify individuals with potentially high exposures.

Human Risk Assessment: The linear relationship between propylene oxide exposure and 7-HPG formation provides crucial data for toxicology and risk assessment. By understanding the levels of this adduct at different exposure concentrations, regulators can establish more accurate, health-based exposure limits. While 7-HPG itself is not considered a sufficient driver for cancer, its measurement helps to define the dose range where other toxic effects, such as tissue damage and cell proliferation, may become significant contributors to the carcinogenic risk.

Currently, there are no direct therapeutic implications derived from 7-HPG research, as the focus is on prevention of exposure and risk characterization. However, a deeper understanding of the cellular responses to this adduct, as explored through multi-omics approaches, could potentially identify pathways that might be targeted to mitigate the effects of unavoidable exposures. The diagnostic use of 7-HPG as a precise dosimeter remains its most critical contribution to public and occupational health, allowing for evidence-based strategies to minimize human exposure to a probable carcinogen.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.